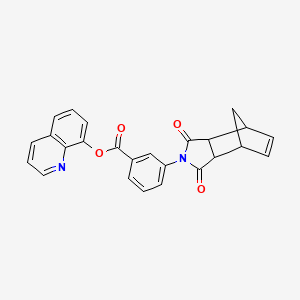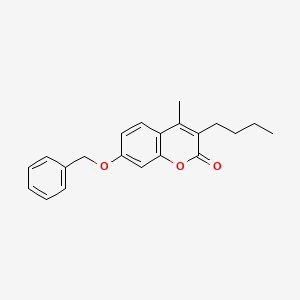![molecular formula C22H23O3P B12468888 {Methyl[(trityloxy)methyl]phosphoryl}methanol](/img/structure/B12468888.png)
{Methyl[(trityloxy)methyl]phosphoryl}methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[METHYL((TRIPHENYLMETHOXY)METHYL)PHOSPHORYL]METHANOL is a complex organic compound characterized by its unique structure, which includes a triphenylmethoxy group attached to a phosphoryl group and a methanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [METHYL((TRIPHENYLMETHOXY)METHYL)PHOSPHORYL]METHANOL typically involves the reaction of triphenylmethanol with a phosphorylating agent under controlled conditions. One common method includes the use of triphenylmethanol and a phosphoryl chloride derivative in the presence of a base such as triethylamine. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure the stability of the intermediate products .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to obtain the desired product with high efficiency .
Chemical Reactions Analysis
Types of Reactions
[METHYL((TRIPHENYLMETHOXY)METHYL)PHOSPHORYL]METHANOL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The phosphoryl group can be reduced to form phosphines.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triphenylmethanone, while reduction can produce triphenylphosphine .
Scientific Research Applications
[METHYL((TRIPHENYLMETHOXY)METHYL)PHOSPHORYL]METHANOL has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including antiviral and antitumor activities.
Industry: Utilized in the synthesis of pharmaceuticals and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism by which [METHYL((TRIPHENYLMETHOXY)METHYL)PHOSPHORYL]METHANOL exerts its effects involves its interaction with specific molecular targets. The phosphoryl group can participate in phosphorylation reactions, altering the activity of enzymes and proteins. The triphenylmethoxy moiety can interact with hydrophobic pockets in proteins, influencing their function and stability .
Comparison with Similar Compounds
Similar Compounds
Triphenylmethanol: Shares the triphenylmethoxy group but lacks the phosphoryl and methanol moieties.
Triphenylphosphine: Contains the triphenyl group attached to a phosphorus atom but lacks the methoxy and methanol groups.
Uniqueness
[METHYL((TRIPHENYLMETHOXY)METHYL)PHOSPHORYL]METHANOL is unique due to its combination of a triphenylmethoxy group with a phosphoryl group and a methanol moiety. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C22H23O3P |
|---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
[methyl(trityloxymethyl)phosphoryl]methanol |
InChI |
InChI=1S/C22H23O3P/c1-26(24,17-23)18-25-22(19-11-5-2-6-12-19,20-13-7-3-8-14-20)21-15-9-4-10-16-21/h2-16,23H,17-18H2,1H3 |
InChI Key |
ZPSYXYAXSYOLMT-UHFFFAOYSA-N |
Canonical SMILES |
CP(=O)(CO)COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-chloro-2-[(E)-{[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-6-nitrophenol](/img/structure/B12468808.png)

![N~1~-{[5-(4-methoxy-3-nitrophenyl)furan-2-yl]methylidene}-1H-tetrazole-1,5-diamine](/img/structure/B12468813.png)
![3-(Chloromethyl)-4-[(5-methylfuran-2-yl)methylidene]-1,2-oxazol-5-one](/img/structure/B12468820.png)
![N-(4-chlorophenyl)-2-[(1-phenyl-1H-benzimidazol-2-yl)sulfanyl]butanamide](/img/structure/B12468827.png)

![[3-Chloro-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl](4-phenylpiperazin-1-yl)methanone](/img/structure/B12468837.png)
![N-(2-ethoxyphenyl)-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B12468844.png)


![2-(Benzo[d]thiazol-2-yl)-2-(2-((2-(pyridin-3-yl)ethyl)amino)pyrimidin-4-yl)acetonitrile bis(2,2,2-trifluoroacetate)](/img/structure/B12468875.png)
![N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(3-methylphenyl)alaninamide](/img/structure/B12468877.png)
![2-(3-nitrophenyl)-2-oxoethyl 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)cyclohexanecarboxylate](/img/structure/B12468880.png)
![2,6-bis(2-ethoxyphenyl)tetrahydro-1H-8,4,4-hex[1]ene[1,2,6]triylpyrrolo[3,4-f]isoindole-1,3,5,7(2H,3aH,6H)-tetrone](/img/structure/B12468908.png)
